4-Chlorobenzyl chloride

Catalog No.
S591476
CAS No.
104-83-6
M.F
C7H6Cl2
M. Wt
161.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Chlorobenzyl chloride

CAS Number

104-83-6

Product Name

4-Chlorobenzyl chloride

IUPAC Name

1-chloro-4-(chloromethyl)benzene

Molecular Formula

C7H6Cl2

Molecular Weight

161.03 g/mol

InChI

InChI=1S/C7H6Cl2/c8-5-6-1-3-7(9)4-2-6/h1-4H,5H2

InChI Key

JQZAEUFPPSRDOP-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CCl)Cl

Solubility

SOL IN CARBON DISULFIDE; SLIGHTLY SOL IN ALCOHOL
>10% in benzene
>10% in ethyl ether
>10% in acetic acid
Soluble in alcohol, ether, and acetone.
Soluble in oxygenated solvents.
Slightly soluble in carbon tetrachloride.

Synonyms

(4-Chlorophenyl)methyl Chloride; 1-(Chloromethyl)-4-chlorobenzene; 1-Chloro-4-(chloromethyl)benzene; 4-Chloro-1-(chloromethyl)benzene; 4-Chlorobenzyl Chloride; 4-Chloromethyl chlorobenzene; NSC 34032; p,α-Dichlorotoluene; p-Chlorobenzyl Chloride; p-C

Canonical SMILES

C1=CC(=CC=C1CCl)Cl

Crystallography

Organic Synthesis

Analytical Chemistry

Fuel Industry

Material Science

Pharmaceutical Research

Derivatization Agent in Chromatography

Synthesis of Calixarenes

Modification of Tryptamines

Gum Inhibitor in Fuels

Intermediate in Organic Synthesis

Material Surface Functionalization

Synthesis of Liquid Crystals

Antimicrobial Agent Synthesis

Pesticide Production

Polymer Modification

Corrosion Inhibitor

Chemical Warfare Agent Decontamination

4-Chlorobenzyl chloride is an organic compound with the molecular formula C₇H₆Cl₂ and a molecular weight of approximately 161.03 g/mol. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents. The compound is characterized by a low melting point of around 29 °C and is known for its volatility, undergoing sublimation at room temperature. It was first synthesized in 1878 through the chlorination of pure 4-chlorotoluene, distinguishing itself from other chlorobenzyl chlorides due to its specific isomeric structure .

4-Chlorobenzyl chloride is a hazardous compound and should be handled with appropriate precautions. Here are some key safety concerns:

  • Toxicity: Toxic if swallowed, inhaled, or absorbed through the skin []. Can cause severe skin burns and eye damage [].
  • Carcinogen: Suspected of causing genetic defects [].
  • Corrosivity: May be corrosive to metals [].

Safety Precautions:

  • Wear personal protective equipment like gloves, safety glasses, and a fume hood when handling the compound.
  • Avoid contact with skin, eyes, and clothing.
  • Wash hands thoroughly after handling.
  • Store in a cool, dry, and well-ventilated place away from incompatible materials.
, including:

  • Nucleophilic Substitution: This compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as amines or alcohols.
  • Hydrolysis: In the presence of water, it slowly reacts to form hydrochloric acid, which indicates its potential reactivity with moisture .
  • Formation of Benzyl Derivatives: It can be used to synthesize benzyl derivatives through reactions with different nucleophiles.

4-Chlorobenzyl chloride exhibits biological activity that includes toxicity and potential irritant effects. It is classified as harmful if swallowed or inhaled and can cause severe skin and eye irritation. The compound has been noted for its lachrymatory effects, meaning it can cause tearing upon exposure . Moreover, it has shown toxicity towards aquatic organisms, indicating potential environmental hazards .

The primary method for synthesizing 4-chlorobenzyl chloride involves the chlorination of 4-chlorotoluene. This process can be achieved through:

  • Direct Chlorination: Chlorine gas is reacted with 4-chlorotoluene under controlled conditions.
  • Electrophilic Aromatic Substitution: Utilizing chlorinating agents in the presence of catalysts like iron(III) chloride to facilitate the substitution reaction.

These methods yield a high purity product that can be further purified if necessary.

Studies have indicated that 4-chlorobenzyl chloride interacts with various biological systems, particularly in toxicological assessments. Its effects on liver cells have been explored using rat models to understand its impact on cellular thiols and oxidative stress markers . Additionally, its reactivity profile suggests interactions with other halogenated compounds and organic nucleophiles.

Several compounds share structural similarities with 4-chlorobenzyl chloride. Here are some notable examples:

Compound NameMolecular FormulaKey Characteristics
2-Chlorobenzyl ChlorideC₇H₆Cl₂Isomeric form; similar reactivity but different properties
3-Chlorobenzyl ChlorideC₇H₆Cl₂Another isomer; used similarly but varies in biological activity
Benzyl ChlorideC₇H₇ClLacks chlorine substitution at the para position; less toxic
4-Bromobenzyl BromideC₇H₄Br₂Similar structure but bromine instead of chlorine; different reactivity

Uniqueness of 4-Chlorobenzyl Chloride

What sets 4-chlorobenzyl chloride apart from its counterparts is its unique position of the chlorine atom on the benzene ring, which influences its chemical reactivity and biological activity. Its specific interactions and applications in chemical synthesis further highlight its importance compared to other chlorinated benzyl derivatives.

Color/Form

COLORLESS LIQUID
Colorless needles

XLogP3

3.2

Boiling Point

223.0 °C
223 °C

Density

1.270-1.280 AT 25 DEG/15 °C

LogP

3.18 (LogP)
Log Kow = 3.18

Melting Point

31.0 °C
31 °C

UNII

Q9HS4N7D3M

GHS Hazard Statements

Aggregated GHS information provided by 94 companies from 9 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302+H312+H332 (52.13%): Harmful if swallowed, in contact with skin or if inhaled [Warning Acute toxicity, oral;
acute toxicity, dermal;
acute toxicity, inhalation];
H302 (96.81%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (96.81%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (10.64%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (93.62%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (36.17%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (96.81%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H411 (96.81%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Twenty dichloromethyl compounds have been tested as potential mechanism based inactivators of the major phenobarbital inducible isozyme of rat liver cytochrome p450 in a reconstituted system. With the exception of dichloromethane and dichloroacetamide, all the compounds decreased the ethoxycoumarin deethylase activity of the enzyme in a time and NADPH dependent manner.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

104-83-6

Associated Chemicals

Benzyl chloride, 2-chloro;611-19-8

Wikipedia

P-chlorobenzylchloride

General Manufacturing Information

Benzene, 1-chloro-4-(chloromethyl)-: ACTIVE
THE ALGICIDE, 1-(4-CHLOROBENZYL)-2-METHYLAZIRIDINE, IS PREPARED BY REACTION OF 4-CHLOROBENZYL CHLORIDE WITH 2-METHYLAZIRIDINE IN METHANOL AT ROOM TEMP IN PRESENCE OF POTASSIUM CARBONATE.

Analytic Laboratory Methods

Analyte: Benzyl chloride; Matrix: air; Procedure: Gas chromatography, flame ionization detector; Desorption: 1 ml CS2, stand 30 min; Range: 0.005-0.15 mg/samp; Precision: 0.033; Est LOD: 0.01 mg/samp; Interferences: none /Hydrocarbons, halogenated, Benzyl chloride/

Clinical Laboratory Methods

A method was developed to analyze rat tissue, fat and blood for some chlorinated compounds found in an extract soil from an industrial waste cite. Extraction with hexane and ethyl ether-hexane (1 + 1) was followed by concentration over steam, and gas chromatographic analysis with an electron detector. Volatile compounds were analyzed in a glass column coated with 6% SP-2100 plus 4% OV-11 on Chromosorb W. Semivolatile compounds, chlorinated compounds, and pesticides were analyzed in a 70 m glass capillary column coated with 5% OV-101. Phenols were analyzed in a glass column packed with SP-1240 DA on Supelcoport. Recoveries ranged from 86.6 + or - 9.1% (mean + or - SD) to 105 + or - 10.4%. Sensitivities for dichlorobenzenes and dichlorotoluenes were 8 ng/g for fat, 2 ng/g for tissue, and 0.4 ng/ml for blood.

Dates

Modify: 2023-08-15

Endocrine-mediated effects of two benzene related compounds, 1-chloro-4-(chloromethyl)benzene and 1,3-diethyl benzene, based on subacute oral toxicity studies using rats

Kanji Yamasaki, Satoko Ishii, Tsukasa Kikuno, Yasushi Minobe
PMID: 22643015   DOI: 10.1016/j.fct.2012.05.035

Abstract

The purpose of this study was to investigate the endocrine-mediated effects of the benzene-related compounds with reference to Organization for Economic Co-operation and Development (OECD) Test Guideline No. 407. Rats were orally gavaged with 0, 10, 50, and 250 mg/kg/day of 1-chloro-4-(chloromethyl)benzene, and 0, 25, 150, and 1000 mg/kg/day of 1,3-diethyl benzene for at least 28 days, beginning at 8 weeks of age. Thyroid dysfunction was observed in rats given the 1,3-diethyl benzene. Serum T4 values increased in all groups of male rats and in the 1000 mg/kg group of female rats, and TSH values also increased in the 1000 mg/kg groups of both sexes after 28 days' administration. Decreased T3 values were observed in the 1000 mg/kg group of female rats after 28 days' administration, and hormone values increased in the 1000 mg/kg groups of both sexes after the 14-day recovery period. In addition, thyroid weight increased in the 1000 mg/kg groups and thyroid follicular cell hyperplasia was detected in one male rat from the 1000 mg/kg group after 28 days' administration. Endocrine-mediated effects, including thyroid dysfunction were not observed in any groups of rats treated with 1-chloro-4-(chloromethyl)benzene. Our results indicated that endocrine-mediated effects such as thyroid dysfunction were associated with some benzene-related compounds.


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